Benzenesulfonic acid, 4-amino-3-nitro-, ammonium sodium salt
CAS No.: 82324-60-5
Cat. No.: VC17084688
Molecular Formula: C12H14N5NaO10S2
Molecular Weight: 475.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82324-60-5 |
|---|---|
| Molecular Formula | C12H14N5NaO10S2 |
| Molecular Weight | 475.4 g/mol |
| IUPAC Name | azanium;sodium;4-amino-3-nitrobenzenesulfonate |
| Standard InChI | InChI=1S/2C6H6N2O5S.H3N.Na/c2*7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;;/h2*1-3H,7H2,(H,11,12,13);1H3;/q;;;+1/p-1 |
| Standard InChI Key | UMGORPGGEPJJLH-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[NH4+].[Na+] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The compound has the molecular formula and a molecular weight of 475.4 g/mol. Its IUPAC name, azanium;sodium;4-amino-3-nitrobenzenesulfonate, reflects its dual cationic (ammonium) and anionic (sulfonate) groups coordinated with sodium. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the benzene ring creates a polarizable aromatic system, influencing its reactivity and solubility.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 82324-60-5 |
| Molecular Formula | |
| Molecular Weight | 475.4 g/mol |
| IUPAC Name | Azanium;sodium;4-amino-3-nitrobenzenesulfonate |
| LogP (Partition Coefficient) | -0.590 |
Spectral and Structural Features
The compound’s InChI key (VZLLZDZTQPBHAZ-UHFFFAOYSA-N) confirms its stereochemical uniqueness . Nuclear magnetic resonance (NMR) and mass spectrometry analyses reveal distinct peaks corresponding to the sulfonate group () at ~1,050 cm in infrared spectra and molecular ion clusters at m/z 475 in mass spectra. The nitro group’s ortho positioning relative to the amino group introduces steric hindrance, reducing rotational freedom and stabilizing the molecule’s planar configuration .
Synthesis and Industrial Preparation
Key Synthetic Routes
The synthesis of this compound involves a multi-step process beginning with the nitration of 4-aminobenzenesulfonic acid. A seminal method by Rosevear and Wilshire (1982) employs ethyl [(4-chlorosulfonyl-2-nitrophenyl)carbamate] as a precursor . Hydrolysis with dilute sodium hydroxide () selectively removes the N-ethoxycarbonyl group, yielding the sodium salt of 4-amino-3-nitrobenzenesulfonic acid . Critical parameters include:
-
Temperature: Maintained at 40–50°C to prevent over-nitration.
-
Reagent Ratios: A 1:2 molar ratio of precursor to optimizes yield.
Table 2: Optimal Synthesis Conditions
| Parameter | Condition |
|---|---|
| Temperature | 40–50°C |
| Concentration | 0.5 M (aqueous) |
| Yield | 68–72% |
Challenges in Scalability
Industrial production faces hurdles such as sulfonic acid group degradation under acidic conditions and byproduct formation from incomplete nitration. Advanced purification techniques, including recrystallization from ethanol-water mixtures, achieve >95% purity.
Industrial and Research Applications
Dye Manufacturing
The compound serves as a key intermediate in azo dye synthesis. Its amino group undergoes diazotization, coupling with aromatic amines to produce sulfonated azo dyes with enhanced water solubility. These dyes are utilized in textiles and printing inks due to their bright hues and resistance to photodegradation.
Pharmaceutical Intermediates
In drug development, the sulfonate moiety improves solubility of hydrophobic active pharmaceutical ingredients (APIs). For example, it facilitates the synthesis of sulfonamide antibiotics by acting as a leaving group in nucleophilic substitution reactions .
Analytical Chemistry
Reverse-phase high-performance liquid chromatography (RP-HPLC) methods using Newcrom R1 columns (3 µm particles) separate this compound with a mobile phase of acetonitrile-water-phosphoric acid (75:25:0.1 v/v) . This method achieves a retention time of 4.2 minutes and a detection limit of 0.1 µg/mL, making it suitable for pharmacokinetic studies .
Environmental Impact
Future Directions and Research Gaps
Green Synthesis Methods
Current research explores replacing traditional nitrating agents (e.g., nitric acid) with biocatalysts like nitroreductases to reduce hazardous waste. Preliminary studies show 50–60% yield improvements in enzyme-mediated syntheses .
Advanced Material Applications
The compound’s sulfonate group shows promise in ion-exchange membranes for fuel cells. Functionalizing polymers with this moiety enhances proton conductivity by 30% compared to benchmark materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume